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molecular formula C14H17N3O2 B8748292 1-(1-Acetyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one

1-(1-Acetyl-piperidin-4-yl)-1,3-dihydro-benzimidazol-2-one

Cat. No. B8748292
M. Wt: 259.30 g/mol
InChI Key: FJWQUDJXXMCZGT-UHFFFAOYSA-N
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Patent
US06180649B2

Procedure details

1-piperidin-4-yl-1,3-dihydro-benzimidazol-2-one (0.2 g, 0.9 mmol) and acetic anhydride (0.2 ml, 2 mmol) was dissolved in acetic acid (5 ml) and stirred at room temperature for 30 minutes, then added water (10 ml) and evaporated to and oil. This was crystallized from ethanol (96%). Yield 0.18 g (0.7 mmol, 77 %). M.p. 212-214° C.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[NH:9][C:8]2=[O:16])[CH2:3][CH2:2]1.[C:17](OC(=O)C)(=[O:19])[CH3:18]>C(O)(=O)C>[C:17]([N:1]1[CH2:2][CH2:3][CH:4]([N:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[NH:9][C:8]2=[O:16])[CH2:5][CH2:6]1)(=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
added water (10 ml) and evaporated to and oil
CUSTOM
Type
CUSTOM
Details
This was crystallized from ethanol (96%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(=O)N1CCC(CC1)N1C(NC2=C1C=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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